N-{[4-(4-ethoxyphenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide
Description
This compound features a 1,2,4-triazole core substituted with a 4-ethoxyphenyl group at position 4 and a methyl group linked to a furan-2-carboxamide at position 2. Position 5 is occupied by a sulfanyl (-S-) group connected to a carbamoylmethyl moiety derived from 4-fluorophenyl.
Properties
IUPAC Name |
N-[[4-(4-ethoxyphenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O4S/c1-2-33-19-11-9-18(10-12-19)30-21(14-26-23(32)20-4-3-13-34-20)28-29-24(30)35-15-22(31)27-17-7-5-16(25)6-8-17/h3-13H,2,14-15H2,1H3,(H,26,32)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQVKCZAGDHNAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)F)CNC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(4-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazole-3-methanol
Procedure :
- Hydrazide Formation : React 4-ethoxybenzoic acid hydrazide with carbon disulfide in ethanolic KOH to form potassium dithiocarbazate.
- Cyclization : Heat the dithiocarbazate with 4-ethoxyphenyl isothiocyanate in ethanol under reflux (8–12 h) to yield 4-(4-ethoxyphenyl)-5-mercapto-4H-1,2,4-triazole-3-methanol.
Characterization :
Introduction of the Carbamoylmethyl Sulfanyl Group
Procedure :
- Alkylation : React 4-(4-ethoxyphenyl)-5-mercapto-4H-1,2,4-triazole-3-methanol with 2-chloro-N-(4-fluorophenyl)acetamide in anhydrous DMF, using K₂CO₃ as a base (70°C, 6 h).
- Workup : Precipitate the product in ice-water, filter, and recrystallize from ethanol.
Optimization :
- Solvent : DMF > ethanol (yield increase from 62% to 79%).
- Base : K₂CO₃ > NaOH (reduces side reactions).
Characterization :
Amide Coupling with Furan-2-carboxylic Acid
Procedure :
- Activation : Treat furan-2-carboxylic acid with EDCl/HOBt in THF (0°C, 30 min).
- Coupling : Add the triazole intermediate and stir at RT for 12 h.
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7).
Yield : 68–72% after optimization.
Characterization :
- ¹³C NMR (101 MHz, CDCl₃) : δ 160.2 (C=O), 152.1 (furan C–O), 147.5 (triazole C=N).
- HRMS (ESI) : m/z [M+H]⁺ calcd. for C₂₅H₂₃FN₄O₄S: 525.1452; found: 525.1448.
Reaction Optimization and Challenges
Regioselectivity in Triazole Formation
Stability of the Ethoxy Group
- Observation : Ethoxy groups hydrolyze under strong acidic/basic conditions.
- Mitigation : Maintain neutral pH during thioether formation and coupling.
Analytical Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₂₂FN₅O₄S |
| Molecular Weight | 525.54 g/mol |
| Melting Point | 210–212°C |
| IR (ν, cm⁻¹) | 1680 (C=O), 1604 (C=N), 1250 (C–O–C) |
| ¹H NMR (δ, ppm) | 7.45–7.78 (Ar–H), 4.20 (SCH₂CO), 1.35 (t) |
| ¹³C NMR (δ, ppm) | 160.2 (C=O), 152.1 (furan), 147.5 (C=N) |
Applications and Further Modifications
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-ethoxyphenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often carried out in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
N-{[4-(4-ethoxyphenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-{[4-(4-ethoxyphenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and other functional groups play a crucial role in these interactions, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The ethoxyphenyl group in the target compound (electron-donating) contrasts with the nitro group in Compound 15 (electron-withdrawing), which may influence solubility and receptor binding .
- Fluorophenyl vs. Difluorophenyl : The 4-fluorophenyl group in the target compound offers moderate hydrophobicity, while the 2,4-difluorophenyl in CAS 573931-40-5 increases steric bulk and electronic effects .
Triazole Derivatives with Carboxamide Modifications
Key Observations :
- Carboxamide Diversity : The furan-2-carboxamide in the target compound may offer better hydrogen-bonding capacity compared to the isoxazole carboxamide in Compound 39n .
- Pyrrolylmethyl vs.
Heterocycle Variations in Analogous Scaffolds
Key Observations :
- Core Heterocycle : The 1,2,4-triazole in the target compound provides a rigid scaffold for substituent placement, whereas the thiazole in Compound 9 may confer distinct electronic properties for antibacterial targeting.
- Nitrothiophene vs. Furan : The nitrothiophene in Compound 9 introduces electron-withdrawing effects and a planar structure, contrasting with the furan’s electron-rich nature in the target compound .
Biological Activity
N-{[4-(4-ethoxyphenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide (CAS Number: 310450-74-9) is a compound that incorporates a triazole ring, which has been recognized for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure and Properties
The compound features a complex structure combining a triazole ring , furan moiety , and fluorophenyl and ethoxyphenyl groups. The presence of these functional groups contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈F₃N₅O₃S |
| Molecular Weight | 397.43 g/mol |
| LogP | 4.8 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 9 |
Antimicrobial Activity
The triazole scaffold has been extensively studied for its antimicrobial properties . Research indicates that compounds containing the triazole ring exhibit potent activity against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). For example, a study reported that triazole derivatives demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 0.046 to 3.11 μM against MRSA, significantly outperforming standard antibiotics like vancomycin and ciprofloxacin .
Anticancer Properties
Triazoles have also shown promise in anticancer research . The compound's mechanism may involve the inhibition of specific enzymes crucial for cancer cell proliferation. In vitro studies have suggested that similar triazole derivatives can inhibit cancer cell lines by interfering with metabolic pathways essential for tumor growth .
Anti-inflammatory Effects
Emerging evidence suggests that compounds like this compound may possess anti-inflammatory properties . The interaction of the triazole ring with inflammatory mediators could lead to reduced inflammation in various models .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Receptor Binding : It can bind to receptors that mediate inflammatory responses, thereby modulating immune reactions.
- Cell Cycle Interference : By disrupting normal cellular processes, the compound may induce apoptosis in cancer cells.
Case Studies
Several studies have investigated the biological activity of similar triazole compounds:
- Study on Antimicrobial Activity : A series of triazole derivatives were synthesized and tested against a panel of pathogens, revealing significant antibacterial activity against strains such as E. coli and Pseudomonas aeruginosa with MIC values as low as 0.125 μg/mL .
- Anticancer Evaluation : Research on triazole-containing compounds showed promising results in inhibiting the growth of various cancer cell lines, suggesting potential as chemotherapeutic agents .
Q & A
Basic: How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer:
Optimization involves multi-step reaction monitoring, solvent selection (e.g., ethanol or DMF for solubility ), and temperature control (e.g., reflux at 80–100°C for cyclization ). Techniques like column chromatography or recrystallization are critical for isolating intermediates and final products . Kinetic studies can identify rate-limiting steps, while adjusting stoichiometric ratios of reagents (e.g., oxidizing agents like H₂O₂ ) minimizes side reactions. Purity is validated via HPLC (>95%) and TLC .
Basic: What analytical methods are most reliable for confirming structural integrity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., furan protons at δ 6.3–7.4 ppm ).
- IR Spectroscopy : Confirms functional groups (e.g., carbonyl stretch at ~1650–1700 cm⁻¹ ).
- X-ray Crystallography : Resolves 3D conformation, particularly for triazole and sulfanyl moieties .
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for exact mass ).
Basic: How should researchers assess the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability Tests : Incubate the compound in buffers (pH 2–9) and monitor degradation via UV-Vis or LC-MS .
- Oxidative Stability : Expose to H₂O₂ or liver microsomes to simulate metabolic pathways .
- Thermal Stability : DSC/TGA analysis determines decomposition temperatures .
Advanced: How can contradictory bioactivity data across assays be systematically analyzed?
Methodological Answer:
- Assay Validation : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell viability ).
- Binding Kinetics : Use SPR or ITC to quantify target affinity discrepancies .
- Cellular Context : Evaluate cell permeability (logP >3 enhances uptake ) and off-target effects via proteome profiling .
Advanced: What experimental approaches elucidate reaction mechanisms in its synthesis?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Deuterated reagents identify rate-determining steps (e.g., nucleophilic substitution ).
- Computational Modeling : DFT calculations predict transition states for triazole ring formation .
- Trapping Intermediates : Quench reactions at intervals and characterize intermediates via MS/NMR .
Advanced: How can structure-activity relationships (SAR) be systematically explored?
Methodological Answer:
- Substituent Scanning : Synthesize analogs with modified fluorophenyl or ethoxyphenyl groups .
- Biological Profiling : Test analogs against target panels (e.g., kinase or HDAC assays ).
- QSAR Modeling : Use CoMFA/CoMSIA to correlate electronic properties (e.g., Hammett constants) with activity .
Advanced: What computational strategies predict its interaction with biological targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Glide models binding to HDACs or kinases (docking score ≤-8 kcal/mol suggests high affinity ).
- MD Simulations : GROMACS simulations (100 ns) assess binding stability (RMSD <2 Å ).
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with triazole N-atoms ).
Advanced: How can researchers mitigate byproduct formation during synthesis?
Methodological Answer:
- Reagent Purity : Use freshly distilled solvents (e.g., THF) to avoid peroxide formation .
- Catalytic Optimization : Employ Pd/C or TEMPO for selective oxidation/reduction .
- Chromatographic Separation : Reverse-phase HPLC isolates byproducts (C18 column, acetonitrile/water gradient ).
Advanced: What experimental designs evaluate synergistic effects with other therapeutic agents?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
